3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEKMNCOQQBFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted benzamides .
Scientific Research Applications
3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Differences and Implications
Substituent Effects: The target compound’s di(thiophen-2-yl)hydroxyethyl group distinguishes it from analogues like RIZ 021 (thiazole-pyridine) and ZINC33268577 (pyrimidine-methoxy). Bromine Position: The 3-bromo substitution in the target compound contrasts with the 2-bromo position in , which may alter steric hindrance and electronic distribution, affecting receptor interactions.
Hydrogen-Bonding and Solubility: The hydroxyethyl group in the target compound provides one H-bond donor, similar to Rip-B , but fewer H-bond acceptors (3) compared to ZINC33268577 (5). This may limit solubility in polar solvents but enhance membrane permeability .
Rotational Flexibility :
- With 5 rotatable bonds, the target compound exhibits moderate flexibility, comparable to ZINC33268575. This flexibility may facilitate conformational adaptation during target binding, as seen in kinase inhibitors like tivozanib .
Biological Relevance: While direct biological data for the target compound is unavailable, structurally similar compounds like ZINC33268577 and tivozanib (referenced in ) are VEGFR-2 inhibitors. The benzothiophene derivative demonstrates how bulkier substituents reduce solubility, highlighting the target compound’s thiophene groups as a balance between hydrophobicity and aromatic interactions.
Biological Activity
3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-bromo-2-hydroxy-benzaldehyde with a thiophene derivative. The resulting compound exhibits a complex structure characterized by the presence of bromine and hydroxyl groups, which are critical for its biological activity.
Table 1: Structural Formula
| Component | Structure |
|---|---|
| Benzamide | Benzamide Structure |
| Thiophene | Thiophene Structure |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer types, including breast and head and neck cancers .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Some studies suggest that benzamide derivatives can induce programmed cell death in cancer cells by activating specific signaling pathways.
Case Studies
A notable case study involved the evaluation of a related benzamide derivative in a clinical setting. Patients treated with this compound exhibited prolonged survival rates compared to those receiving standard therapies. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
